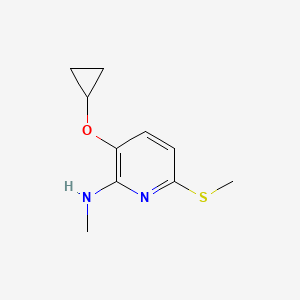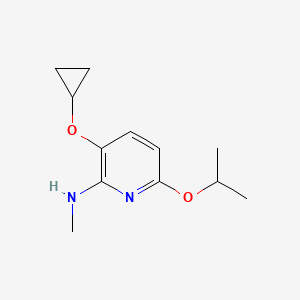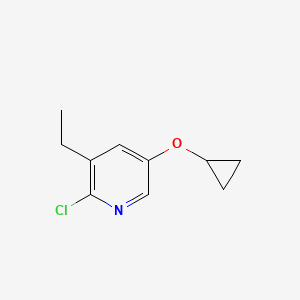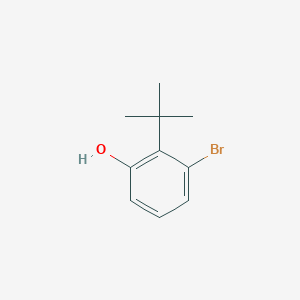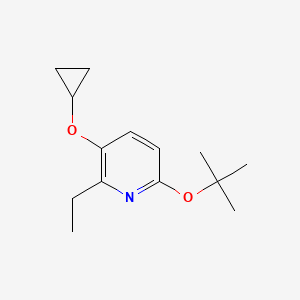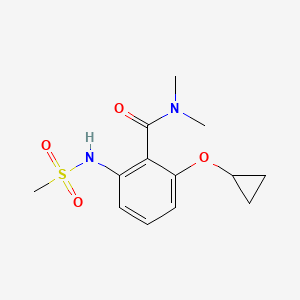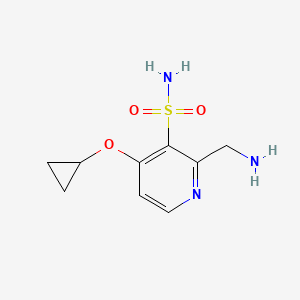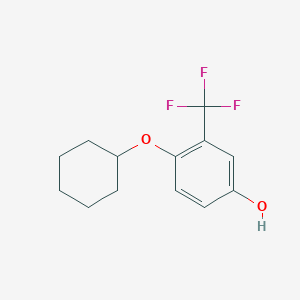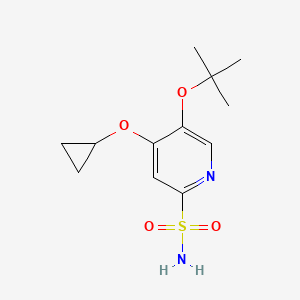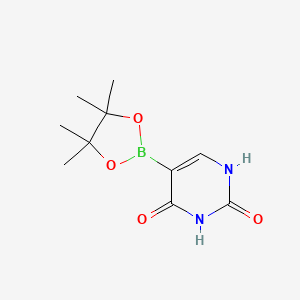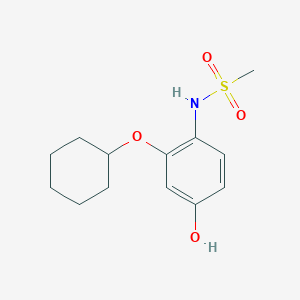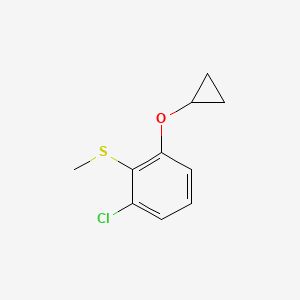
3-Cyclopropoxy-2-methyl-5-(methylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-5-(methylsulfanyl)pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of 3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
科学的研究の応用
3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application .
類似化合物との比較
Similar Compounds
3-CYCLOPROPOXY-5-METHYL-2-(METHYLSULFANYL)PYRIDINE: A closely related compound with a similar structure but different substitution pattern.
3-CYCLOPROPOXY-2-METHOXY-5-(METHYLSULFANYL)PYRIDINE: Another similar compound with a methoxy group instead of a methyl group.
Uniqueness
3-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropoxy group adds steric hindrance, potentially affecting the compound’s interactions with other molecules .
特性
分子式 |
C10H13NOS |
|---|---|
分子量 |
195.28 g/mol |
IUPAC名 |
3-cyclopropyloxy-2-methyl-5-methylsulfanylpyridine |
InChI |
InChI=1S/C10H13NOS/c1-7-10(12-8-3-4-8)5-9(13-2)6-11-7/h5-6,8H,3-4H2,1-2H3 |
InChIキー |
ZPPZWAHHKKVQIP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)SC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


